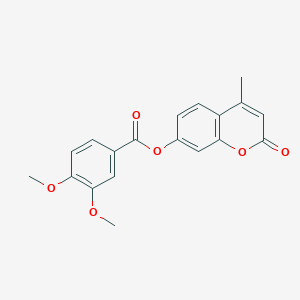
Ethyl (1,2-bis{3-nitrobenzoyl}hydrazino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1,2-bis{3-nitrobenzoyl}hydrazino)acetate is a chemical compound with the molecular formula C18H16N4O8 and a molecular weight of 416.34 g/mol . This compound is characterized by the presence of two nitrobenzoyl groups attached to a hydrazino moiety, which is further linked to an ethyl acetate group. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl (1,2-bis{3-nitrobenzoyl}hydrazino)acetate typically involves the reaction of ethyl acetate with 1,2-bis(3-nitrobenzoyl)hydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up this synthetic route with optimizations to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Ethyl (1,2-bis{3-nitrobenzoyl}hydrazino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Scientific Research Applications
Ethyl (1,2-bis{3-nitrobenzoyl}hydrazino)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1,2-bis{3-nitrobenzoyl}hydrazino)acetate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use .
Comparison with Similar Compounds
Ethyl (1,2-bis{3-nitrobenzoyl}hydrazino)acetate can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with different chemical properties and applications.
1,2-bis(3-nitrobenzoyl)hydrazine: Lacks the ethyl acetate group and has distinct reactivity.
Other nitrobenzoyl derivatives: These compounds share the nitrobenzoyl functional group but differ in their overall structure and properties
Properties
Molecular Formula |
C18H16N4O8 |
|---|---|
Molecular Weight |
416.3g/mol |
IUPAC Name |
ethyl 2-[(3-nitrobenzoyl)-[(3-nitrobenzoyl)amino]amino]acetate |
InChI |
InChI=1S/C18H16N4O8/c1-2-30-16(23)11-20(18(25)13-6-4-8-15(10-13)22(28)29)19-17(24)12-5-3-7-14(9-12)21(26)27/h3-10H,2,11H2,1H3,(H,19,24) |
InChI Key |
HGBIVRNHUXPJKX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CN(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(octyloxy)benzylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B420474.png)

![(3Z)-1-(4-methylphenyl)sulfonyl-3-[(4-nitrophenyl)methylidene]-2H-quinolin-4-one](/img/structure/B420476.png)


![Methyl 2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B420480.png)



![N'-acetyl-N'-[(2-fluorophenyl)(4-methylphenyl)methyl]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide](/img/structure/B420490.png)

![3-(4-methylphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B420492.png)
![methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate](/img/structure/B420495.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-thiophenecarboxamide](/img/structure/B420498.png)
